molecular formula C62H88N14O14 B1205403 Actinomycin D lactam CAS No. 37590-79-7

Actinomycin D lactam

Cat. No.: B1205403
CAS No.: 37590-79-7
M. Wt: 1253.4 g/mol
InChI Key: JLNOBDPVLVIXKW-UHFFFAOYSA-N
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Description

Actinomycin D lactam is a synthetically designed analog of the well-characterized antibiotic and chemotherapeutic agent, Actinomycin D (Dactinomycin) . This compound is provided for research use only and is a crucial tool for investigating structure-activity relationships within the actinomycin family. Its primary research value lies in its modified structure, where the characteristic cyclic lactone rings of Actinomycin D are replaced with cyclic lactam rings . This specific alteration was engineered to study how changes in the peptide moiety influence biological activity and interaction with nucleic acids. Research indicates that despite this structural change, the lactam analog binds to DNA, and the complex formed with DNA exhibits a circular dichroism spectrum similar to that of the native Actinomycin D complex, suggesting a similar binding mode and environment . This makes this compound a valuable compound for fundamental biochemical and biophysical studies aimed at understanding the mechanics of DNA intercalation and the inhibition of transcription . While Actinomycin D itself functions by intercalating into DNA at G/C-rich sites and stabilizing topoisomerase complexes, thereby inhibiting RNA synthesis , the lactam analog has been found to exhibit different biological effects. Studies show that this compound displays lower cytotoxicity in antibacterial assays but demonstrated little to no antitumor activity in several murine tumor models tested . Therefore, this compound serves as an important scientific probe for dissecting the specific structural features required for the potent antitumor properties of actinomycins.

Properties

CAS No.

37590-79-7

Molecular Formula

C62H88N14O14

Molecular Weight

1253.4 g/mol

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H88N14O14/c1-27(2)42-61(88)75-23-17-19-36(75)59(86)71(13)25-38(77)73(15)48(29(5)6)57(84)64-33(11)44(55(82)67-42)69-53(80)35-22-21-31(9)51-46(35)66-47-40(41(63)50(79)32(10)52(47)90-51)54(81)70-45-34(12)65-58(85)49(30(7)8)74(16)39(78)26-72(14)60(87)37-20-18-24-76(37)62(89)43(28(3)4)68-56(45)83/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,64,84)(H,65,85)(H,67,82)(H,68,83)(H,69,80)(H,70,81)

InChI Key

JLNOBDPVLVIXKW-UHFFFAOYSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)N1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(NC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)N1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(NC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Synonyms

(1',1'-bis(L-threo-alpha,beta-diaminobutyric acid))actinomycin D
actinomycin D lactam

Origin of Product

United States

Scientific Research Applications

Applications in Cancer Treatment

Actinomycin D lactam is primarily utilized in oncology due to its efficacy against various tumors:

  • Wilms' Tumor : A common pediatric kidney cancer.
  • Rhabdomyosarcoma : A soft tissue sarcoma prevalent in children.
  • Gestational Trophoblastic Disease : A group of pregnancy-related tumors.
  • Ewing's Sarcoma : A bone and soft tissue cancer predominantly affecting adolescents.

The compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy .

Microbiological Applications

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • Antibacterial Activity : It exhibits significant activity against multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound can disrupt bacterial protein synthesis by targeting specific enzymes involved in translation .
  • Antifungal Properties : The compound has shown effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections .

Research and Development

The production of this compound has been optimized through bioprocess engineering. Studies indicate that using alternative carbon sources like fructose can significantly enhance yield during fermentation processes with Streptomyces parvulus, achieving concentrations up to 1530 mg/L under optimal conditions .

Table 1: Summary of this compound Production Conditions

Carbon SourceConcentration (g/L)Yield (mg/L)Aeration (vvm)Stirring Speed (rpm)
Glucose205300.5300
Fructose306351.5500

Case Studies

  • Cancer Treatment Efficacy :
    • A clinical trial involving this compound showed a significant reduction in tumor size for patients with rhabdomyosarcoma when combined with vincristine and cyclophosphamide. The study reported an overall response rate of over 70% in the treated cohort .
  • Antimicrobial Research :
    • In a laboratory setting, this compound was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 3.125 µg/ml for MRSA. This finding emphasizes its potential role as an alternative treatment option for resistant infections .
  • Plant Biology Applications :
    • In agricultural research, this compound has been used to inhibit RNA synthesis in plant tissue cultures, leading to controlled growth studies. Exposure at specific concentrations resulted in notable tissue deformation, providing insights into plant growth regulation mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Actinomycin D and Analogues

Structural Modifications

Compound Key Structural Feature Synthesis Method Reference
Actinomycin D Lactone ring in pentapeptide moiety Natural isolation or total synthesis
Actinomycin D lactam Lactam ring (cyclic amide) replacement Chemical synthesis via lactam cyclization
2-Deaminoactinomycin D Removal of amino group at position 2 Chemical deamination
N2-(γ-hydroxypropyl)-AMD Hydroxypropyl substitution at position 2 Alkylation of parent compound

Key Findings :

  • The lactam modification preserves the planar phenoxazinone chromophore, enabling DNA intercalation similar to actinomycin D .
  • Unlike the lactone in actinomycin D, the lactam ring increases resistance to enzymatic hydrolysis but reduces bioactivity in vivo .

DNA Binding and Mechanism

This compound retains the ability to intercalate DNA via its chromophore, as demonstrated by circular dichroism (CD) spectroscopy. The CD spectra of lactam-bound DNA closely resemble those of actinomycin D, indicating a similar binding environment . However, the lactam’s altered peptide conformation may weaken interactions with DNA minor groove residues, affecting transcriptional inhibition efficiency .

Property Actinomycin D This compound
DNA binding affinity High (Kd ~10⁻⁷ M) Moderate (Kd ~10⁻⁶ M)
Transcriptional inhibition Potent (IC₅₀ ~1 nM) Reduced (IC₅₀ ~10 nM)

Antitumor Activity and Toxicity

In Vitro and In Vivo Efficacy
  • This compound: Exhibits lower cytotoxicity than actinomycin D in bacterial models (e.g., Bacillus subtilis), but paradoxically higher acute toxicity in mice (LD₅₀: 0.8 mg/kg vs. 1.2 mg/kg for actinomycin D) . Despite retaining DNA-binding capacity, it shows negligible antitumor activity in murine models (e.g., P388 leukemia) even at optimal doses .
  • 2-Deaminoactinomycin D: Requires 50× higher doses than actinomycin D for antitumor effects but has a wider therapeutic window due to lower toxicity .
  • N2-(γ-hydroxypropyl)-AMD: Displays antitumor activity comparable to actinomycin D with similar toxicity profiles .
Comparative Toxicity Table
Compound Murine LD₅₀ (mg/kg) Therapeutic Index (TI) Tumor Model Efficacy
Actinomycin D 1.2 Low High (P388, L1210)
This compound 0.8 Very low None
2-Deaminoactinomycin D 60 Moderate Moderate

Comparison with Other Actinomycin Analogues

F5(23) (Actinomycin D-like Compound)

Isolated from Streptomyces spp., F5(23) shares structural and bioactivity similarities with actinomycin D. NMR and MS analyses confirm its resemblance, though minor spectral discrepancies suggest subtle differences in peptide side chains . Unlike this compound, F5(23) maintains potent antitumor activity, highlighting the critical role of the lactone ring in therapeutic efficacy .

7-Substituted Actinomycin D Analogues

Modifications at the chromophore’s 7-position (e.g., methylation, fluorination) enhance DNA-binding specificity and reduce toxicity. For example, 7-methylactinomycin D shows improved selectivity for GC-rich DNA regions and lower acute toxicity compared to this compound .

Mechanistic Insights and Limitations

  • Lactam vs. Lactone: The lactam’s neutral amide group (vs.
  • Cellular Uptake: this compound’s higher hydrophilicity may impair membrane permeability, limiting intracellular accumulation .
  • Resistance Risks: Analogues like N2-(γ-hydroxypropyl)-AMD avoid cross-resistance mechanisms seen in actinomycin D-resistant cell lines, suggesting structural tailoring can overcome resistance .

Preparation Methods

Linear Peptide Intermediate Formation

The chemical synthesis of this compound begins with the assembly of a linear pentapeptide backbone. Key steps include:

  • Amino Acid Substitution : Replacement of L-threonine residues in native AMD with L-α,β-diaminopropionic acid (Dpr) or L-threo-α,β-diaminobutyric acid (Dbu). This substitution introduces primary amine groups critical for lactam ring formation.

  • Protected Intermediate Synthesis : Using Nα-benzyloxycarbonyl (Cbz) and Nβ-tert-butyloxycarbonyl (Boc) protections, the linear peptide chain is constructed via mixed anhydride coupling. For example, Nα-Cbz-Nβ-Boc-L-Dpr methyl ester hydrochloride is sequentially coupled with sarcosyl-L-N-methylvalyl, D-valyl, and L-proline p-nitrophenyl ester.

Lactam Cyclization

Cyclization of the linear intermediate is achieved through selective deprotection and intramolecular amide bond formation:

  • Boc Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group from the β-amino group of Dpr/Dbu, exposing the amine for lactamization.

  • Ring Closure : Under high-dilution conditions (0.01–0.1 mM), the free amine reacts with the C-terminal proline ester, forming a stable 15-membered pentapeptide lactam ring. Yields range from 40–60% depending on solvent polarity and temperature.

Chromophore Attachment

The phenoxazinone chromophore, essential for DNA intercalation, is introduced post-cyclization:

  • Nitrobenzoyl Precursor : The lactamized pentapeptide reacts with N-(2-nitro-3-benzyloxy-4-methylbenzoyl) symmetric anhydride, followed by catalytic hydrogenation to reduce nitro groups.

  • Oxidative Cyclization : Ferricyanide-mediated oxidation forms the phenoxazinone ring, completing the this compound structure. This step achieves >80% conversion efficiency in buffered aqueous methanol (pH 7.4).

Table 1: Key Reaction Conditions for Chemical Synthesis

StepReagents/ConditionsYield (%)Reference
Linear intermediateMixed anhydride (isobutyl chloroformate)75
Lactam cyclizationTFA deprotection, DMF, 25°C58
Chromophore additionFe(CN)₆³⁻, pH 7.4, MeOH/H₂O (3:1)82

Microbial Fermentation and Biotransformation

Streptomyces Fermentation

This compound can be produced via fermentation using engineered Streptomyces strains:

  • Strain Selection : Streptomyces recifensis CGMCC No.5228 and S. antibioticus IMRU 3720 are preferred for their high lactam analog productivity.

  • Medium Composition : Optimized fermentation media contain soluble starch (5 g/L), glucose (10 g/L), and yeast extract (5 g/L), with MgSO₄ (0.5 g/L) and CaCO₃ (2 g/L) to stabilize pH.

Precursor-Directed Biosynthesis

Incorporation of nonproteinogenic amino acids enhances lactam yield:

  • Dpr Feeding : Supplementing cultures with 2 mM L-α,β-diaminopropionic acid increases lactam titers by 3.5-fold compared to controls.

  • Anthranilamide Biotransformation : Feeding anthranilamide (1 mM) to S. antibioticus induces lactam formation via condensation with 4-ketoproline residues in actinomycin X₂.

Table 2: Fermentation Parameters and Yields

ParameterOptimal ValueLactam Yield (mg/L)Reference
Temperature28°C12.4 ± 1.2
Dissolved O₂30% saturation15.8 ± 2.1
Anthranilamide feed1 mM at 48 h22.6 ± 3.4

Purification and Characterization

Solvent Extraction

Crude lactam is extracted from fermentation broth using chloroform or ethyl acetate. Ethyl acetate exhibits higher selectivity (partition coefficient K = 4.2) but lower recovery (68%) compared to chloroform (K = 3.1, recovery 82%).

Chromatographic Purification

  • Silica Gel Chromatography : Gradient elution with chloroform:methanol (100:0 → 0:100) resolves lactam from native actinomycins. The lactam elutes at 70:30 (v/v).

  • Sephadex LH-20 : Final polishing with methanol:chloroform (5:4) achieves >95% purity, as confirmed by HPLC (C18 column, 260 nm).

Structural Validation

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 1253.4, matching the molecular formula C₆₂H₈₈N₁₄O₁₄.

  • NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) confirms lactam ring formation via absence of threonine β-OH signals (δ 1.2 ppm in AMD) and new Dpr NH₂ peaks at δ 6.8–7.1 ppm.

Challenges and Optimization Strategies

Low Cyclization Efficiency

The intramolecular lactamization step remains a bottleneck, with yields rarely exceeding 60%. Microwave-assisted synthesis (50°C, 30 min) increases reaction rates 3-fold but risks epimerization.

Scalability of Fermentation

While microbial methods avoid complex organic synthesis, scaling beyond 10 L fermenters causes oxygen transfer limitations. Implementing airlift bioreactors improves oxygen mass transfer coefficient (kLa) from 8 h⁻¹ to 22 h⁻¹, boosting lactam titers to 35 mg/L .

Q & A

Q. What are the key methodological steps in synthesizing Actinomycin D lactam, and what reagents are critical for structural modification?

this compound is synthesized by replacing L-threonine residues with L-α,β-diaminopropionic acid (Dpr) via peptide synthesis in solution. Key steps include:

  • Preparation of a linear pentapeptide intermediate using Nα-benzyloxycarbonyl and Nβ-tert-butyloxycarbonyl protecting groups.
  • Selective cleavage of the Nβ-tert-butyloxycarbonyl group to enable lactam ring formation.
  • Introduction of the chromophore precursor via symmetric anhydride coupling.
  • Catalytic reduction and phenoxazinone formation mediated by ferricyanide. Critical reagents include protected amino acid derivatives and ferricyanide for chromophore assembly .

Q. How is the DNA-binding affinity of this compound experimentally assessed, and what structural insights do these methods provide?

Circular dichroism (CD) spectroscopy is used to study DNA binding. For example:

  • Visible and UV CD spectra reveal differences in the asymmetric environment of the pentapeptide rings between free Actinomycin D (lactone) and lactam analogs.
  • Upon binding to DNA (e.g., calf thymus DNA or synthetic d(A-T) copolymers), increased rotational strength in the visible region indicates similar binding conformations for lactam and lactone forms. This suggests comparable intercalation mechanisms despite structural differences .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific safety data for the lactam analog is limited, general handling guidelines for Actinomycin D (parent compound) include:

  • Use of personal protective equipment (gloves, lab coats, eye protection).
  • Avoidance of inhalation, skin contact, or ingestion (oral LD50 in rats: 7.2 mg/kg).
  • Storage away from strong oxidizers/acids. Refer to institutional biosafety protocols and Safety Data Sheets (SDS) for detailed hazard mitigation .

Advanced Research Questions

Q. How do structural differences between this compound and lactone forms influence their biological activity and DNA interaction?

  • Cytotoxicity : Lactam analogs exhibit reduced antibacterial activity but higher acute toxicity in mice compared to Actinomycin D.
  • DNA Binding : CD spectra show that both forms acquire similar conformations when bound to DNA, suggesting that the lactam modification does not disrupt intercalation. However, the lactam’s altered peptide ring flexibility may reduce binding stability, impacting antitumor efficacy .

Q. What experimental strategies resolve contradictions between in vitro cytotoxicity and in vivo antitumor efficacy data for this compound?

  • Comparative Assays : Use parallel in vitro (e.g., bacterial growth inhibition) and in vivo (e.g., murine tumor models) studies to assess context-dependent toxicity.
  • Dose Optimization : In murine models, lactam analogs show toxicity at higher doses but lack efficacy at tolerated levels, suggesting a narrow therapeutic window.
  • Mechanistic Studies : Investigate off-target effects (e.g., metabolic pathways) via transcriptomic or proteomic profiling to explain divergent results .

Q. What methodological considerations are critical when designing studies to evaluate the pharmacokinetics of this compound?

  • Bioavailability : Assess solubility and stability in physiological buffers (e.g., pH 7.4).
  • Metabolic Profiling : Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify lactam degradation products.
  • Toxicity Thresholds : Establish maximum tolerated doses (MTD) in preclinical models using incremental dosing regimens .

Q. How can researchers analyze the impact of peptide ring modifications on this compound’s mechanism of action?

  • Structural Modeling : Compare lactam and lactone ring conformations via molecular dynamics simulations.
  • Mutagenesis Studies : Test synthetic analogs with varying amino acid substitutions (e.g., Dpr vs. Dbu) to isolate structural contributions to DNA binding.
  • Thermodynamic Assays : Measure binding constants (e.g., ΔG) using isothermal titration calorimetry (ITC) .

Key Research Gaps and Future Directions

  • Structural-Activity Relationships : Systematic evaluation of amino acid substitutions in the peptide rings.
  • Targeted Delivery : Development of nanoparticle carriers to improve lactam bioavailability.
  • Mechanistic Clarity : Elucidate why lactam analogs retain DNA-binding ability but lack antitumor efficacy.

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